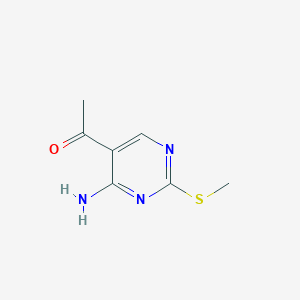
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
概要
説明
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is an organic compound with the molecular formula C7H9N3OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and an ethanone group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of the Ethanone Group: The ethanone group is introduced through an acylation reaction using an appropriate acylating agent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and reduce production costs.
化学反応の分析
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and methylsulfanyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone can be compared with other similar compounds, such as:
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical properties and reactivity.
4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol: This compound has a methanol group instead of an ethanone group, resulting in different applications and biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-amino-2-methylsulfanylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVSVNJQPKFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














